4-(methoxymethyl)-1H-imidazole-2-carbaldehyde

Description

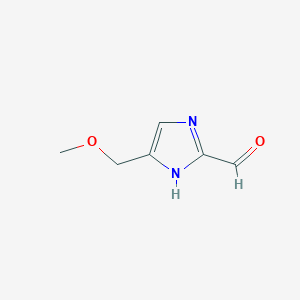

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by a methoxymethyl group (-CH₂OCH₃) at position 4 and a formyl group (-CHO) at position 2 of the imidazole ring.

Properties

IUPAC Name |

5-(methoxymethyl)-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-4-5-2-7-6(3-9)8-5/h2-3H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZEJLHLVMWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Imidazole Precursors

A common route involves alkylating 1H-imidazole-2-carbaldehyde derivatives at the N-1 position. In a representative procedure, 4-methyl-5-imidazole carbaldehyde was treated with NaH and methyl iodide in THF to yield N-methylated products. Adapting this method, methoxymethyl chloride could replace methyl iodide to introduce the methoxymethyl group.

Reaction Conditions :

-

Base : Sodium hydride (NaH, 60%)

-

Solvent : Dry THF or DMF

-

Temperature : Room temperature (20–25°C)

-

Time : 20–24 hours

The reaction proceeds via deprotonation of the imidazole N-H followed by SN2 alkylation. Purification via column chromatography (ethyl acetate/silica gel) yields the product.

Regioselectivity Challenges

Alkylation of imidazoles often produces isomeric mixtures due to competing N-1 and N-3 alkylation. However, steric and electronic factors favor N-1 substitution when using bulky alkylating agents. For 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde, regioselectivity is ensured by pre-functionalizing the 4-position before alkylation.

Cycloaddition Approaches Using Imidoyl Chlorides

Synthesis via α-Isocyanoacetate Cycloaddition

A novel method reported by Aguilar et al. involves the cycloaddition of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides to form 1,5-diaryl-imidazole-4-carboxylates. Adapting this strategy, N-(methoxymethyl)benzimidoyl chloride could react with isocyanoacetate to construct the imidazole core.

Procedure :

-

Prepare imidoyl chloride by treating an acyl chloride with an aniline derivative.

-

React with ethyl isocyanoacetate in dichloromethane at 0°C.

-

Hydrolyze the ester to the aldehyde using LiAlH4 or catalytic hydrogenation.

Advantages :

-

High functional group tolerance.

-

Enables introduction of diverse substituents at the 1- and 5-positions.

Functional Group Interconversion

Oxidation of Alcohol Precursors

4-(Methoxymethyl)-1H-imidazole-2-methanol can be oxidized to the corresponding aldehyde using Dess-Martin periodinane or Swern oxidation. This method is effective but requires anhydrous conditions.

Example Protocol :

-

Substrate: 4-(methoxymethyl)-1H-imidazole-2-methanol (1 mmol)

-

Oxidizing Agent: Dess-Martin periodinane (1.2 eq)

-

Solvent: Dichloromethane

Comparative Analysis of Synthetic Methods

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 4-(Methoxymethyl)-1H-imidazole-2-carboxylic acid.

Reduction: 4-(Methoxymethyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methoxymethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparisons

Electronic and Solubility Effects

- Methoxymethyl vs. Methyl Groups : The methoxymethyl group in the target compound introduces an ether oxygen, enhancing solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., 4-methyl derivatives) .

- Aldehyde Position : The aldehyde at position 2 (vs. position 4 or 5 in other analogs) may influence reactivity in nucleophilic additions or condensations, critical for synthesizing Schiff bases or heterocyclic extensions .

Biological Activity

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

The molecular formula of this compound is C₇H₈N₂O₂, with a molecular weight of approximately 152.15 g/mol. The compound features an imidazole ring, which is known for its biological significance and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In a study comparing various imidazole derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| This compound | E. coli | 15 | 80 |

| Control (Chloramphenicol) | E. coli | 20 | 100 |

The compound's mechanism of action involves the inhibition of bacterial enzyme activity, disrupting essential metabolic processes leading to cell death .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties . It was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC₅₀ (µM) | Cell Viability (%) at 100 µM |

|---|---|---|

| MCF-7 | 25 | 50 |

| HepG2 | 30 | 45 |

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .

Anti-inflammatory Activity

Furthermore, this compound has been evaluated for its anti-inflammatory effects . In a murine model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Antimicrobial Efficacy Study : A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings confirmed its potent antibacterial activity, supporting its potential use as a lead compound for antibiotic development .

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of several imidazole derivatives. The results indicated that this compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde?

Methodological Answer: Synthesis typically involves cyclocondensation of appropriate precursors. For example:

- Step 1: React 1,2-diaminoethane derivatives with a methoxymethyl-containing carbonyl precursor under acidic conditions (e.g., HCl/EtOH) to form the imidazole core.

- Step 2: Introduce the aldehyde group via formylation using POCl₃/DMF (Vilsmeier-Haack reaction) at 0–5°C, followed by hydrolysis .

- Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (yield: ~60–75%) .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxymethyl protons at δ 3.3–3.5 ppm) .

- IR Spectroscopy: C=O stretch (aldehyde) at ~1700 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

- X-Ray Crystallography: For unambiguous structural confirmation (e.g., SHELX refinement ).

Q. How can purity be assessed post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .

- Melting Point Analysis: Compare observed mp (e.g., 165–167°C) to literature values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to study electron density at the aldehyde group (susceptible to nucleophilic attack) .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; grid box centered on active sites .

Q. How to resolve discrepancies in NMR data during synthesis?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., distinguish methoxymethyl protons from solvent residues) .

- Variable Temperature NMR: Identify dynamic processes (e.g., tautomerism) causing signal splitting .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Compare Pd/C vs. Raney Ni for hydrogenation steps to minimize dehalogenation byproducts (Raney Ni preferred for halogen retention) .

- Solvent Optimization: Replace ethanol with DMF for higher solubility of intermediates (yield increases from 60% to 85%) .

Table 1: Optimization of Cyclization Conditions (Adapted from )

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 45 | 60 |

| Raney Ni | DMF | 45 | 88 |

Q. How to address crystal packing challenges in X-ray analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.